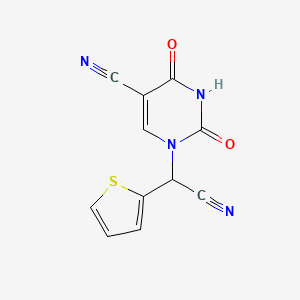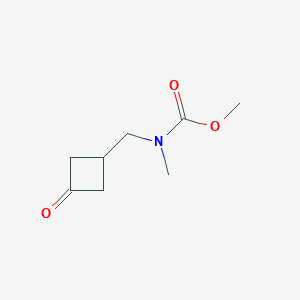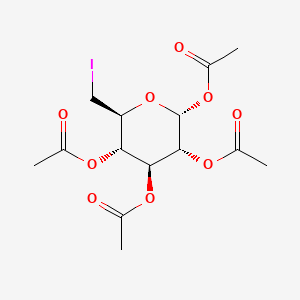
1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both cyano and dioxo groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of thiophene derivatives with cyanoacetamide and other reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under basic conditions, often using triethylamine as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammation and oxidative stress.
Pathways Involved: It may inhibit the activity of kinases and other enzymes, leading to reduced inflammation and oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2,3,4-trisubstituted thiophenes share structural similarities with 1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring structure.
Uniqueness
This compound is unique due to the combination of its thiophene and pyrimidine rings, along with the presence of cyano and dioxo groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H6N4O2S |
|---|---|
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
1-[cyano(thiophen-2-yl)methyl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6N4O2S/c12-4-7-6-15(11(17)14-10(7)16)8(5-13)9-2-1-3-18-9/h1-3,6,8H,(H,14,16,17) |
Clé InChI |
WFQYRVTWVWWESA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(C#N)N2C=C(C(=O)NC2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14879965.png)
![[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879978.png)

![5-Methyl-4-oxo-3-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14879983.png)




![5-(2-bromophenyl)-2-(butan-2-ylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880003.png)





